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Introduction
UMM-766 is a novel nucleoside analog identified as a potent and broad-spectrum inhibitor of

orthopoxviruses, a genus of viruses that includes the causative agents of smallpox (variola

virus), monkeypox, and vaccinia virus[1][2]. The recent global monkeypox outbreak has

underscored the continued public health threat posed by orthopoxviruses and the need for

effective medical countermeasures[2][3]. While approved treatments exist, the potential for

drug-resistant strains to emerge necessitates the development of new therapeutics with distinct

mechanisms of action[1][4]. UMM-766 has demonstrated significant efficacy in both in vitro and

in vivo models, positioning it as a promising candidate for further development[1][5]. This

technical guide provides a comprehensive overview of the chemical structure, properties, and

experimental evaluation of UMM-766.

Chemical Structure and Properties
UMM-766 is chemically known as 7-fluoro-7-deaza-2′-C-methyladenosine[1][6]. As a

nucleoside analog, its structure is designed to interfere with viral replication processes.
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Chemical Structure:

Caption: Chemical structure of UMM-766.

Mechanism of Action
UMM-766 functions as a DNA-dependent RNA polymerase (DdRp) inhibitor[7][8]. As a

nucleoside analog, it is likely metabolized within the host cell to its active triphosphate form.

This active form can then be incorporated into the growing viral RNA chain during transcription,

leading to premature chain termination and the inhibition of viral replication[7]. This mechanism

of action is distinct from some other anti-poxvirus drugs, which may target DNA polymerase,

highlighting its potential to be effective against strains resistant to other treatments[4].
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Caption: Proposed mechanism of action for UMM-766.
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In Vitro Efficacy
UMM-766 has demonstrated potent antiviral activity against a range of orthopoxviruses in

various cell lines. The 50% effective concentration (EC50) values are summarized below.

Virus Cell Line EC50 (µM)
Selectivity
Index (SI)

Reference

Vaccinia Virus

(VACV)
RAW264.7 <1 >110 [4]

Vaccinia Virus

(VACV)
MRC-5 <1 >3.7 [4]

Rabbitpox Virus RAW264.7 <1 - [4]

Cowpox Virus

(CPXV)
RAW264.7 2.17 - [4]

Cowpox Virus

(CPXV)
MRC-5 8.09 - [4]

Note: The selectivity index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the

EC50, indicating the therapeutic window of the compound. A higher SI value suggests greater

selectivity for viral targets over host cells.

In Vivo Studies
The efficacy of UMM-766 has been evaluated in a murine model of orthopoxvirus infection.

Tolerability and Dosing
In BALB/c mice, UMM-766 was well-tolerated at oral doses of 1, 3, and 10 mg/kg administered

once daily for 7 days[4][8]. These findings are consistent with previous tolerability studies in

rats and dogs, where 10 mg/kg was the highest tolerated dose[4].

Efficacy in a Vaccinia Virus Challenge Model
In a lethal and semi-lethal intranasal vaccinia virus (VACV) challenge model in BALB/c mice,

post-exposure treatment with UMM-766 resulted in a dose-dependent increase in survival[1][4].
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The 10 mg/kg dose provided significant protection against disease, reduced viral load, and

minimized lesions in the lungs and nasal cavity[1][3][8].

Dose (mg/kg)
Outcome in VACV-infected
mice

Reference

10

Significant improvement in

survival and reduction in

respiratory damage

[8]

10
Greatly reduced lesions in the

lung and nasal cavity
[1]

1, 3, 10
Dose-dependent increase in

survival
[4]

Experimental Protocols
High-Throughput Screening Assay
A high-throughput, high-content image-based phenotypic assay was utilized to screen a panel

of small molecules from the Merck proprietary collection to identify inhibitors of

orthopoxviruses[1][4].
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Caption: High-throughput screening workflow.
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Methodology:

Cell Plating: Host cells susceptible to orthopoxvirus infection (e.g., Vero 76 cells) are plated

in multi-well plates.

Compound Addition: Test compounds, including UMM-766, are added to the wells.

Viral Infection: Cells are infected with an orthopoxvirus, such as vaccinia virus (Western

Reserve strain)[1].

Incubation: Plates are incubated to allow for viral replication.

Staining: Cells are fixed and stained with fluorescent dyes to visualize cell nuclei and viral

proteins.

Imaging: Plates are imaged using a high-content imaging system.

Analysis: Automated image analysis software is used to quantify the extent of viral infection

in the presence of each compound.

Hit Identification: Compounds that significantly reduce viral infection without causing

cytotoxicity are identified as hits.

In Vivo Efficacy Murine Model
Animal Model: BALB/c mice[4].

Challenge Virus: Vaccinia virus (VACV), administered via intranasal instillation[4].

Treatment: UMM-766 administered orally at doses of 1, 3, and 10 mg/kg for 7 days, starting

one day post-infection[1].

Endpoints:

Survival rate[4].

Changes in body weight[4].

Viral load in tissues[1].
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Histopathological analysis of tissues, including lung and nasal cavity, to assess lesions[1][8].
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Caption: In vivo efficacy experimental workflow.
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The synthesis of UMM-766 has been previously described[1][4]. While the detailed protocol is

not provided in the primary efficacy publications, it is noted as a key enabling step for the

biological evaluation of the compound.

Conclusion
UMM-766 is a promising orally bioavailable nucleoside analog with potent and broad-spectrum

activity against orthopoxviruses. Its distinct mechanism of action as a DNA-dependent RNA

polymerase inhibitor makes it a valuable candidate for further development, particularly in the

context of potential resistance to existing antiviral therapies. The robust in vivo efficacy

demonstrated in a murine model provides a strong rationale for continued investigation of

UMM-766 as a potential therapeutic for human orthopoxvirus infections.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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